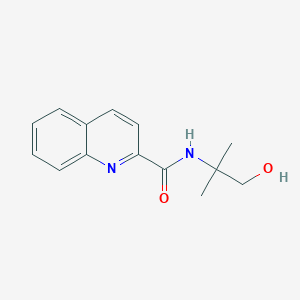

N-(1-hydroxy-2-methylpropan-2-yl)quinoline-2-carboxamide

Cat. No. B8309411

M. Wt: 244.29 g/mol

InChI Key: YAMUWGLOQOPJRZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08263774B2

Procedure details

To an oven dried 250 mL round bottomed flask was weighed quinaldic acid (866 mg, 5.0 mmol). A magnetic stir bar was added and the flask was put under N2 atmosphere. The flask was charged with DCM (50 mL) and cooled to 0° C. in an ice bath. The flask was charged with N-methyl morpholine (720 μL, 7.5 mmol) and isobutlychloroformate (752 μL, 5.75 mmol) via syringe addition. The reaction was allowed to stir at 0° C. for 10 min until the solution became cloudy. At which point 2-methyl-2-aminopropanol (550 uL, 5.75 mmol) was added slowly to the flask via syringe. The reaction mixture was allowed to slowly warm to room temperature. The reaction was quenched after 2 h with 1M HCl solution (30 mL) and transferred to a separatory funnel with DCM (50 mL). The layers were partitioned and the organic phase was washed with H2O (2×30 mL) and brine (1×40 mL). After drying over Na2SO4 and filtration, the mixture was concentrated under reduced pressure. The crude mixture was purified by flash chromatography eluting with a 1:1 mixture of EtOAc and hexanes to afford N-(1-hydroxy-2-methylpropan-2-yl)quinoline-2-carboxamide as a colorless oil in 91% yield (1.112 g, 4.55 mmol) according to the following reaction

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:13])(=O)[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.CN1CCOCC1.C(OC(Cl)=O)C(C)C.[CH3:29][C:30]([NH2:34])([CH3:33])[CH2:31][OH:32]>C(Cl)Cl>[OH:32][CH2:31][C:30]([NH:34][C:1]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)=[O:13])([CH3:33])[CH3:29]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

866 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=NC2=CC=CC=C2C=C1)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

720 μL

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCOCC1

|

|

Name

|

|

|

Quantity

|

752 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)OC(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

550 μL

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)(C)N

|

Step Four

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at 0° C. for 10 min until the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To an oven dried 250 mL round bottomed flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A magnetic stir bar was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to slowly warm to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched after 2 h with 1M HCl solution (30 mL)

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a separatory funnel with DCM (50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were partitioned

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with H2O (2×30 mL) and brine (1×40 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over Na2SO4 and filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude mixture was purified by flash chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a 1:1 mixture of EtOAc and hexanes

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(C)(C)NC(=O)C1=NC2=CC=CC=C2C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 91% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |